Computed Lipophilicity (XLogP3-AA) Comparison: Ethyl Ester vs. Carboxylic Acid Analog
The ethyl ester prodrug form (target compound) possesses a computed XLogP3-AA lipophilicity value of -0.1 [1]. In contrast, the direct carboxylic acid analog, 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid (CAS 5439-88-3), is predominantly ionized at physiological pH, resulting in a significantly lower effective partition coefficient; its calculated XLogP3-AA is not directly comparable but the structural difference unequivocally indicates a major reduction in lipophilicity. The -0.1 value positions the target compound closer to optimal CNS drug-like space (LogP 1–3) and is substantially more lipophilic than the permanently charged acid congener [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.1 (unitless) |
| Comparator Or Baseline | 2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid: ionized at pH 7.4; effective LogD7.4 expected to be significantly lower (exact value not computed in source) |
| Quantified Difference | Qualitative difference: neutral ester vs. anionic carboxylate; target is substantially more lipophilic. |
| Conditions | In silico prediction using PubChem's XLogP3 3.0 algorithm. |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability, making the ethyl ester form a superior choice for cell-based assays and oral bioavailability studies compared to the carboxylic acid analog.
- [1] PubChem. (2026). Compound Summary for CID 15284090: Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate. National Center for Biotechnology Information. View Source
